Imiquimod-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imiquimod-d9 is a deuterated form of imiquimod, an imidazoquinoline amine known for its immunomodulating properties. This compound is primarily used as an internal standard for the quantification of imiquimod by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms in this compound provide a stable isotopic label, making it an ideal reference compound for analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imiquimod-d9 involves the incorporation of deuterium atoms into the imiquimod molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated reagents or hydrogen-deuterium exchange.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Imiquimod-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.
Scientific Research Applications
Imiquimod-d9 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of imiquimod.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in immunomodulation and cancer treatment.
Industry: Utilized in the development of analytical methods and quality control processes for pharmaceutical products
Mechanism of Action
Imiquimod-d9, like imiquimod, exerts its effects through the activation of the immune system. It acts as an agonist of toll-like receptor 7 (TLR7), leading to the production of pro-inflammatory cytokines and the activation of immune cells. This immune response helps in the elimination of abnormal cells and pathogens. The molecular targets and pathways involved include:
TLR7 Activation: Binding to TLR7 triggers a signaling cascade that activates nuclear factor-kappa B (NF-κB) and other transcription factors.
Cytokine Production: Induces the production of cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).
Immune Cell Activation: Enhances the activity of natural killer (NK) cells, macrophages, and T-cells
Comparison with Similar Compounds
Imiquimod-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Imiquimod: The non-deuterated form, widely used for its immunomodulatory properties.
Resiquimod: Another imidazoquinoline compound with similar immunomodulatory effects but different receptor specificity.
EAPB0203, EAPB0503, and EAPB02303: Imidazoquinoxaline analogues with potential therapeutic applications in cancer and parasitic infections
This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable quantification in analytical methods. This makes it an invaluable tool in research and quality control.
Properties
IUPAC Name |
1-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]imidazo[4,5-c]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)/i1D3,2D3,7D2,9D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUYETYNHWVLEO-UEZIPFSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N1C=NC2=C1C3=CC=CC=C3N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.